molecular formula C15H14O B092189 2'-Methyl-2-phenylacetophenone CAS No. 16216-13-0

2'-Methyl-2-phenylacetophenone

Cat. No. B092189
CAS RN: 16216-13-0
M. Wt: 210.27 g/mol
InChI Key: XZHWEJVJMHRXPP-UHFFFAOYSA-N
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Description

2’-Methyl-2-phenylacetophenone is a chemical compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of 2’-Methyl-2-phenylacetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO in the presence of Et3N in DMF at 60 °C . Another method involves the protection of acetophenone derivatives with 1,3-propanedithiol using a catalytic amount of yttrium triflate Y(OTf)3 as a catalyst at room temperature .


Molecular Structure Analysis

The molecular structure of 2’-Methyl-2-phenylacetophenone consists of a central carbon atom bonded to an oxygen atom and two phenyl groups, one of which is methylated .


Physical And Chemical Properties Analysis

2’-Methyl-2-phenylacetophenone has a boiling point of 318-320 °C and a predicted density of 1.062±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis and α-Bromination Reactions

2-Phenylacetophenone serves as a valuable precursor in organic synthesis. One notable application lies in α-bromination reactions. Here’s how it works:

Photoinitiators in Polymerization

2-Phenylacetophenone is a photoinitiator commonly used in polymerization processes. When exposed to UV light, it generates radicals that initiate polymerization reactions. Applications include:

Water-Soluble Photoinitiators

Recent advances focus on enhancing water solubility in photoinitiators. Strategies include:

Teaching and Education

Innovative experiments involving 2-phenylacetophenone can engage junior undergraduates in organic chemistry. For example, exploring its bromination using pyridine hydrobromide perbromide as a brominating agent provides hands-on experience and reinforces fundamental skills .

properties

IUPAC Name

1-(2-methylphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWEJVJMHRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425049
Record name 1-(2-Methylphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methyl-2-phenylacetophenone

CAS RN

16216-13-0
Record name 1-(2-Methylphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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